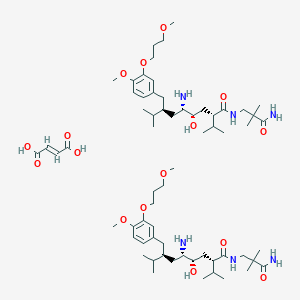
Lopinavir
Übersicht
Beschreibung
Lopinavir is an antiretroviral medication belonging to the protease inhibitor class. It is primarily used in combination with another protease inhibitor, ritonavir, to treat human immunodeficiency virus (HIV) infections. This combination is marketed under the brand name Kaletra. This compound was patented in 1995 and approved for medical use in 2000 . It is highly effective in inhibiting the HIV protease enzyme, which is crucial for the maturation of infectious viral particles.
Wirkmechanismus
Target of Action
Lopinavir is an antiretroviral protease inhibitor . Its primary target is the HIV-1 protease enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus, being responsible for the cleavage of the viral Gag-Pol polyprotein precursors into individual functional proteins required for the formation of infectious HIV particles .
Mode of Action
This compound inhibits the activity of the HIV-1 protease enzyme by forming an inhibitor-enzyme complex . It contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme . This scaffold cannot be cleaved by the enzyme, thus preventing the activity of the hiv-1 protease . This results in the production of immature, non-infectious viral particles .
Biochemical Pathways
The inhibition of the HIV-1 protease enzyme by this compound affects the viral replication pathway . By preventing the cleavage of the Gag-Pol polyprotein precursors, this compound disrupts the assembly of new viral particles, thereby halting the propagation of the virus .
Pharmacokinetics
This compound is administered in combination with another protease inhibitor, ritonavir . Ritonavir is a potent inhibitor of the enzymes responsible for this compound metabolism, and its co-administration “boosts” this compound exposure and improves antiviral activity . This combination is necessary due to this compound’s poor oral bioavailability and extensive biotransformation . This compound is highly bound to plasma proteins (98-99%) . It undergoes extensive oxidative metabolism, almost exclusively via hepatic CYP3A isozymes .
Result of Action
The result of this compound’s action is the production of immature, non-infectious viral particles . By inhibiting the HIV-1 protease enzyme, this compound prevents the assembly of new infectious HIV particles, thereby reducing the viral load and slowing the progression of the disease .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect this compound’s action due to potential drug interactions . Additionally, genetic variations such as the presence of the CYP3A4 *22/*22 allele can affect the pharmacokinetics of this compound . Furthermore, the efficacy of this compound against SARS-CoV-2 has been found to be lower than its achievable plasma levels, given their current drug formulations .
Biochemische Analyse
Biochemical Properties
Lopinavir interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit HIV protease, an enzyme crucial for the life cycle of the HIV virus . By binding to this enzyme, this compound prevents the virus from maturing and proliferating .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . Specifically, it inhibits the replication of the HIV virus within cells, thereby preventing the spread of the virus .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. This compound binds to the active site of the HIV protease enzyme, inhibiting its function and preventing the maturation of the virus .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, and its long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with increased antiviral activity, but they may also lead to adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, which can affect its localization or accumulation .
Subcellular Localization
Current studies suggest that this compound may be directed to specific compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lopinavir is synthesized through a multi-step process involving the coupling of various intermediates. The key steps include the formation of a hydroxyethylene scaffold that mimics the peptide linkage targeted by the HIV-1 protease enzyme. The synthesis involves the use of reagents such as stearic acid and solid lipid nanoparticles, which enhance the bioavailability and stability of the compound .
Industrial Production Methods: In industrial settings, this compound is produced using advanced techniques such as hot melt emulsion and hybrid design methods. These methods optimize the preparation of this compound-loaded solid lipid nanoparticles, which exhibit high entrapment efficiency and sustained release behavior . The industrial production also involves the use of ethanol and glycerol as co-solvents to improve solubilization and stability .
Analyse Chemischer Reaktionen
Types of Reactions: Lopinavir undergoes various chemical reactions, including oxidation, reduction, and substitution. During its synthesis, impurities such as sulfothis compound, lopinavirphenoxyacetamide, and lopinaviroxazine impurity are formed .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include stearic acid, ethanol, glycerol, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to ensure optimal yield and purity .
Major Products: The major products formed from the reactions involving this compound include its related substances such as sulfothis compound, lopinavirphenoxyacetamide, and lopinaviroxazine impurity. These impurities are characterized and controlled to ensure the quality and safety of the final product .
Wissenschaftliche Forschungsanwendungen
Lopinavir has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a key component in the treatment of HIV-1 infections. It has also been investigated for its potential use in treating other viral infections, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) during the COVID-19 pandemic .
In biological research, this compound is used to study the mechanisms of viral protease inhibition and the development of drug resistance in HIV. It is also employed in pharmacokinetic studies to evaluate its bioavailability and tissue distribution .
In the pharmaceutical industry, this compound is used as a reference compound for the development of new protease inhibitors and antiviral drugs. Its synthesis and characterization provide valuable insights into the design and optimization of drug formulations .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
192725-17-0 |
|---|---|
Molekularformel |
C37H48N4O5 |
Molekulargewicht |
628.8 g/mol |
IUPAC-Name |
(2S)-N-[(2R,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide |
InChI |
InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31+,32+,34+/m1/s1 |
InChI-Schlüssel |
KJHKTHWMRKYKJE-AZWAZIRRSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |
Aussehen |
White Solid |
Color/Form |
Colorless solid from ethyl acetone White to light tan powde |
melting_point |
124-127 °C |
Key on ui other cas no. |
192725-17-0 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Reinheit |
99% |
Haltbarkeit |
Based on the provided data, 18 months shelf life has been granted for the soft capsules when stored within their container at 5 °C with the option for room temperature storage after dispensing to the patients for up to 42 days. ... Based on the preliminary data, 18 months shelf life is acceptable when the oral solution is stored within its container at 5 °C, with the option for room temperature storage after dispensing to the patients for up to 42 days. Stable if stored as directed; avoid strong oxidizing agents |
Löslichkeit |
Practically insoluble in water Freely soluble in methanol and ethanol; soluble in isopropanol |
Synonyme |
A 157378.0; A-157378.0; A157378.0; ABT 378; ABT-378; ABT378; Aluviran; lopinavir; N-(4-(((2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl)tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pydrimidineacetamide |
Dampfdruck |
3.4X10-24 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Lopinavir is a protease inhibitor that specifically targets the HIV-1 protease enzyme. [] This enzyme is crucial for the virus's life cycle as it cleaves viral polyprotein precursors into individual functional proteins, which are essential for the assembly of new infectious viral particles. [] By inhibiting the protease enzyme, this compound disrupts the maturation process of the virus, rendering newly formed virions non-infectious. [, ]
A: Inhibition of the HIV-1 protease by this compound primarily results in the production of immature, non-infectious viral particles. These particles are unable to infect new host cells, effectively interrupting the viral replication cycle. [, ] This leads to a decrease in the viral load within the infected individual, which is a key goal of antiretroviral therapy. [, ]
A: The molecular formula of this compound is C37H48N4O5, and its molecular weight is 628.8 g/mol. []
A: While the provided research articles do not delve into detailed spectroscopic data, HPTLC methods have been developed for the simultaneous determination of this compound and Ritonavir in pharmaceutical formulations. [, ] These methods typically utilize UV detection at specific wavelengths for quantification.
A: Yes, research indicates that this compound can be formulated into various forms, including soft gelatin capsules, liquid formulations, and melt-extrusion tablets. [] Studies have shown its stability in different formulations and storage conditions. []
A: this compound exhibits low oral bioavailability due to extensive first-pass metabolism primarily mediated by CYP3A4 enzymes in the intestine. [, ] Co-administration with Ritonavir, a potent CYP3A4 inhibitor, significantly boosts this compound's plasma concentrations by reducing its metabolism. [, ] this compound is primarily metabolized in the liver and excreted mainly through feces. [, ]
A: Studies in children have shown that maintaining this compound trough concentrations above 1 mg/L is crucial for achieving sustained viral suppression. [] Lower concentrations are associated with an increased risk of virological failure, highlighting the importance of therapeutic drug monitoring, particularly in children. [, ]
A: The wide inter-individual variability in this compound plasma levels necessitates individualized dosing strategies, particularly when co-administered with other medications. [] Therapeutic drug monitoring can help optimize this compound exposure, ensuring treatment efficacy and minimizing the risk of resistance development. [, ]
A: this compound's efficacy has been extensively studied in both laboratory and clinical settings. In vitro studies utilize cell-based assays to assess the drug's ability to inhibit HIV-1 replication. [] Animal models, such as mice and rats, are employed to evaluate the pharmacokinetics and efficacy of this compound in vivo. [, ] Clinical trials in humans are the gold standard for assessing the safety and efficacy of this compound in treating HIV-1 infection. [, , ]
A: There has been research exploring the potential of this compound against other viruses, such as SARS-CoV-1 and MERS-CoV. [, ] While some in vitro studies suggested potential antiviral effects, clinical evidence supporting its use for these infections is limited. [, ] Further research is needed to determine its effectiveness against other viral pathogens.
A: Resistance to this compound typically emerges through mutations in the HIV-1 protease gene. [] These mutations can reduce the binding affinity of this compound to the enzyme, limiting its inhibitory effect. [] Common this compound resistance mutations include V82A, I54V, and I84V. []
A: Clinical trials and observational studies have reported various adverse effects associated with this compound. While a comprehensive list is beyond the scope of this Q&A, some commonly observed adverse effects include gastrointestinal disturbances (nausea, vomiting, diarrhea), hyperlipidemia (increased cholesterol and triglycerides), and liver enzyme elevations. [, , , , ]
A: Long-term use of this compound, like other protease inhibitors, has been associated with metabolic abnormalities, including dyslipidemia and insulin resistance, which can increase the risk of cardiovascular disease. [, ] Regular monitoring of lipid profiles and metabolic parameters is crucial during long-term therapy. [, ]
A: this compound is primarily metabolized by the CYP3A4 enzyme system and is both a substrate and an inhibitor of this pathway. [, ] As a result, it has a high potential for drug-drug interactions with medications that are also metabolized by, induce, or inhibit CYP3A4. [, , , , ]
A: While this compound plasma concentrations are used to assess drug exposure, there is ongoing research to identify specific biomarkers that can predict individual treatment response and potentially guide personalized dosing strategies. []
A: The provided research articles do not delve into the environmental impact of this compound. Further investigation is needed to assess its persistence, bioaccumulation potential, and effects on aquatic and terrestrial organisms. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


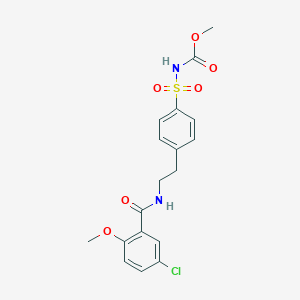
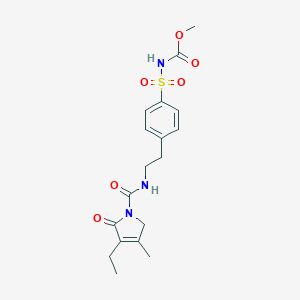
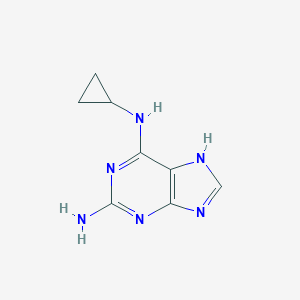

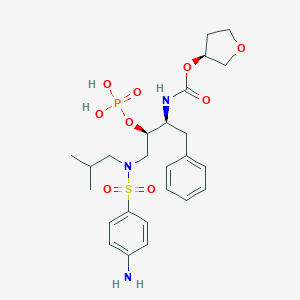
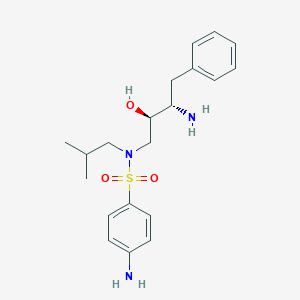
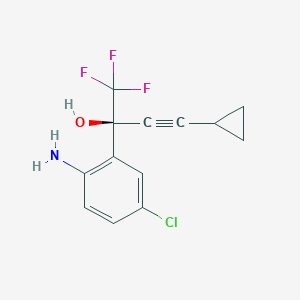
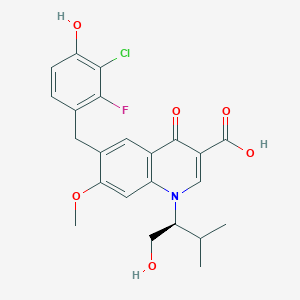



![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B192951.png)
